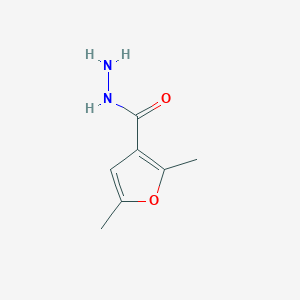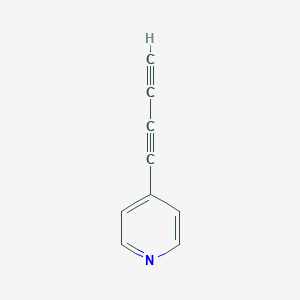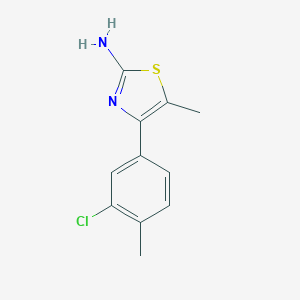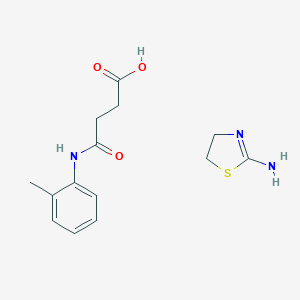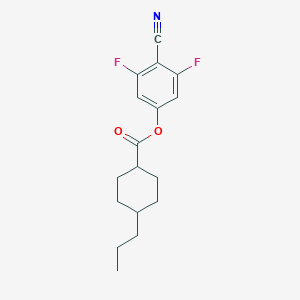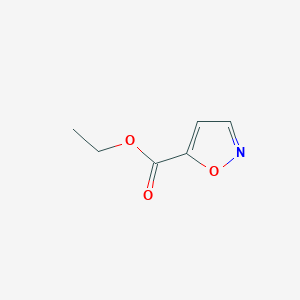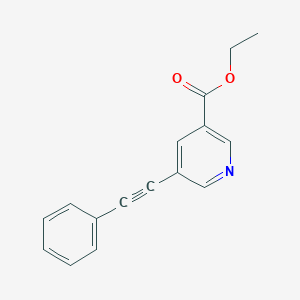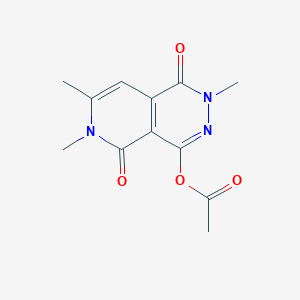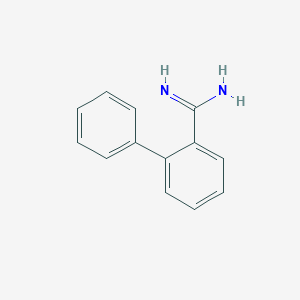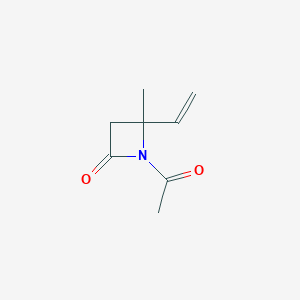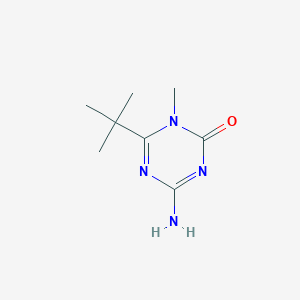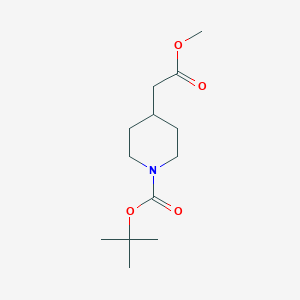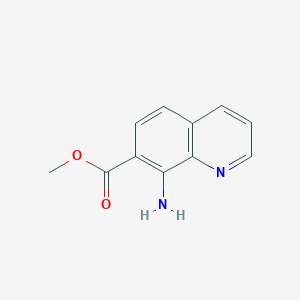
Methyl 8-aminoquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, involves reactions with the methyl esters of acyl(aroyl)pyruvic acids. X-ray structural analysis has been employed to establish the structure of these compounds (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined, providing insights into the structural features that might be present in methyl 8-aminoquinoline-7-carboxylate. These structures were elucidated through various methods, including X-ray structural analysis (Rudenko et al., 2012).
Chemical Reactions and Properties
Research on the bromination of related quinoline compounds provides insights into potential chemical reactions and properties of methyl 8-aminoquinoline-7-carboxylate. These studies investigate bromination in the side chain and its effects on the compound's properties (Gracheva & Tochilkin, 1980).
Physical Properties Analysis
The physical properties of related compounds have been studied, such as solubility and molecular weight. These studies provide a basis for understanding the physical behavior of methyl 8-aminoquinoline-7-carboxylate in various conditions.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity and stability under various conditions, have been explored. Studies on compounds like 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate shed light on intramolecular and intermolecular interactions, which are crucial for understanding the chemical behavior of methyl 8-aminoquinoline-7-carboxylate (Firley et al., 2005).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Ion Determination
Methyl 8-aminoquinoline-7-carboxylate derivatives have been explored for their applications as fluorescent probes, particularly in the detection of Zn2+ ions. These compounds serve as functional receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility, making them suitable for environmental and biological applications. The modification of 8-aminoquinoline molecules with various carboxamide groups has been a recent trend aimed at improving water solubility and cell membrane permeability, enhancing their effectiveness as recognition probes for zinc analysis in biological contexts (Mohamad et al., 2021).
Antiprotozoal Drug Development
8-Aminoquinoline derivatives, including methyl 8-aminoquinoline-7-carboxylate, have been the focus of drug development efforts against protozoal infections. These efforts have led to the discovery of compounds like tafenoquine for malaria prophylaxis and sitamaquine for the treatment of visceral leishmaniasis. The development of these drugs has been guided by extensive derivatization programs aimed at broadening efficacy while reducing toxicity, showcasing the potential of 8-aminoquinoline analogs as future antiprotozoals (Tekwani & Walker, 2006).
Enhancement of Antitumor Antibiotic Activity
Research has also delved into the interaction of aminoquinoline derivatives with metal ions and DNA, exploring their potential in enhancing the antitumor activity of antibiotics like streptonigrin. These interactions, facilitated by the complexation of metal ions with the drug or its reduced forms, play a crucial role in DNA degradation pathways and highlight the significance of 8-aminoquinoline derivatives in cancer treatment strategies. This review underscores the need for further studies to understand the mechanisms behind aminoquinoline-mediated DNA cleavage and to design analogues with improved therapeutic properties (Harding & Long, 1997).
Zukünftige Richtungen
The field of C–H bond activation/functionalization using 8-aminoquinoline as a bidentate directing group is still evolving . Future research could focus on the development of next-generation 8-aminoquinolines to further improve the therapeutic index of these compounds for malaria treatment and prevention . Additionally, new strategies for the selective installation of the C–Me bond in a wide range of chemical structures could be explored .
Eigenschaften
IUPAC Name |
methyl 8-aminoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRSTARDGGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230335 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-aminoquinoline-7-carboxylate | |
CAS RN |
181285-05-2 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

